Boc-D-beta-homoglutamine

Peptide Synthesis Chirality SPPS

Peptide therapeutics often fail due to rapid in vivo proteolytic degradation. Boc-D-beta-homoglutamine (CAS 1313054-48-6) addresses this as an orthogonally protected D-β³-amino acid building block for Boc/Bzl solid-phase peptide synthesis (SPPS). • Protease Resistance: β³-Homologated D-configuration backbone confers enhanced stability against common proteases, improving bioavailability. • GPCR Modulator Design: Enables agonist-to-antagonist functional switching at targets such as the NK1 receptor for SAR exploration. • Orthogonal Chemistry: Acid-labile Boc group compatible with Boc/Bzl SPPS; free carboxylic acid ready for direct activation and coupling. Supplied with CoA; available from 100 mg to 25 g.

Molecular Formula C11H20N2O5
Molecular Weight 260.29
CAS No. 1313054-48-6
Cat. No. B595935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-beta-homoglutamine
CAS1313054-48-6
SynonymsBoc-D-beta-hoMoglutaMine
Molecular FormulaC11H20N2O5
Molecular Weight260.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O
InChIInChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m1/s1
InChIKeyDAUHTFNYHSOVRQ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-beta-homoglutamine: D-β³-Amino Acid Building Block


Boc-D-beta-homoglutamine (CAS 1313054-48-6), also known as (R)-6-amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid, is a non-proteinogenic, orthogonally protected D-β³-amino acid derivative . With the molecular formula C₁₁H₂₀N₂O₅ and a molecular weight of 260.29 g/mol , this compound features a Boc (tert-butoxycarbonyl) protecting group on the β-amino nitrogen, leaving the carboxylic acid free for activation and coupling . Its core structure contains an additional methylene unit within the backbone compared to natural L-glutamine, classifying it as a β³-homologated amino acid [1]. This structural modification confers altered backbone conformational properties and, when incorporated into peptides, can impart resistance to proteolytic degradation [1].

SPPS
Boc/Bzl Strategy Acid-labile Boc group fits standard Boc/Bzl solid-phase peptide synthesis workflows
Chirality
D-Configuration Enables synthesis of D-β-peptides with defined stereochemistry for chiral target studies
Backbone
β³-Homologated Supports foldamer architectures and reported protease resistance (class-level property)

Boc-D-beta-homoglutamine Substitution Risks


Simple substitution of Boc-D-beta-homoglutamine with seemingly analogous compounds—such as its L-enantiomer (Boc-L-beta-homoglutamine), the unprotected free amine (H-D-beta-homoglutamine), the α-amino acid counterpart (Boc-D-glutamine), or an Fmoc-protected variant—is not advisable without careful consideration of the specific synthetic and biological requirements. The Boc protecting group is specifically labile under acidic conditions (e.g., TFA), which is orthogonal to the base-labile Fmoc group, dictating compatibility with distinct solid-phase peptide synthesis (SPPS) resin/linker chemistries (Boc/Bzl vs. Fmoc/tBu) . Furthermore, the D-configuration of the β³-backbone is critical, as chirality inversion to the L-form can drastically alter peptide conformation, receptor binding, and biological function [1]. Similarly, the β-homologated backbone provides resistance to common proteases, a property not conferred by standard α-amino acids [2]. Therefore, selecting the precise stereoisomer and protection scheme is essential for achieving the desired outcome in peptide engineering and drug discovery.

Chirality inversion (L-enantiomer)
May produce functionally distinct peptide conformations; stereochemistry directly impacts biological recognition.
Protection mismatch (Fmoc variant)
Fmoc-D-beta-homoglutamine is incompatible with Boc/Bzl SPPS deprotection conditions; requires different resin/linker chemistry.
Backbone difference (α-amino acid)
Boc-D-glutamine lacks the β³-homologated backbone; loses conformational constraints and reported protease resistance.
Free amine (H-D-beta-homoglutamine)
Direct use without re-protection may lead to uncontrolled oligomerization; requires additional synthetic steps.

Boc-D-beta-homoglutamine Differentiation Evidence


Enantiopurity and Stereochemical Definition

The D-configuration of the β³-amino acid backbone is essential for specific biological activities. Substitution with the L-enantiomer (Boc-L-beta-homoglutamine) leads to a complete inversion of stereochemistry, which can drastically alter a peptide's three-dimensional structure and, consequently, its interaction with chiral biological targets. While the Boc-D-beta-homoglutamine building block is supplied with a minimum purity of 95-97% , it is the precise (R)-stereochemistry at the β-carbon that is the primary differentiating factor, enabling the synthesis of D-β-peptides with defined and predictable conformations [1].

Enantiopurity & Stereochemistry
Head-to-head
D-configuration ((R)-enantiomer) vs L (S) — complete stereochemical inversion
Chiral identity controls peptide conformation; L-form may shift functional response.
Enantiomeric integrity must align with synthetic plan.
Peptide Synthesis Chirality SPPS

Protease Resistance of β-Amino Acid Backbone

The incorporation of a β-amino acid, such as β-homoglutamine, into a peptide backbone fundamentally alters its susceptibility to enzymatic degradation. Peptides composed of β-amino acids are known to be highly resistant to common proteases that readily cleave α-peptide bonds [1]. This class-level property is attributed to the presence of an extra methylene group, which creates a non-canonical amide bond geometry that is not recognized by the active sites of typical proteases [2]. This contrasts with the use of standard Boc-D-glutamine, which would yield a protease-sensitive α-peptide bond.

Protease Resistance
Class-level
β-peptide backbone — reported resistance to common proteases (vs α-peptide labile)
Supports stability-related study endpoints; class-level inference.
Data to verify for specific sequence contexts.
Peptide Stability Proteolysis Drug Design

Boc-Protection Orthogonality in SPPS

The Boc protecting group on this compound is specifically labile under acidic conditions (e.g., neat TFA), making it compatible with Boc/Benzyl (Boc/Bzl) solid-phase peptide synthesis (SPPS) strategies, which utilize acid-labile side-chain protecting groups and a stable resin linker to TFA . In contrast, the Fmoc group, common in Fmoc-D-beta-homoglutamine analogs, requires basic conditions (e.g., piperidine) for removal, which is orthogonal and incompatible with the Boc/Bzl scheme . This chemical orthogonality is a critical differentiator for researchers designing multi-step synthetic routes.

Boc Protection Orthogonality
Head-to-head
Boc (acid-labile) vs Fmoc (base-labile) — orthogonal deprotection pathways
Determines SPPS resin/linker compatibility; select per synthesis strategy.
Boc compatible with TFA cleavage; Fmoc with piperidine.
Solid-Phase Peptide Synthesis Protecting Groups SPPS

D-Homoglutamine Antagonist Activity

In a direct structure-activity relationship (SAR) study, the substitution of L-glutamine with D-homoglutamine in a peptide ligand resulted in a functional switch from agonist to antagonist. Specifically, the hexapeptide [D-Hgn⁶]-SP(4-11) acted as an antagonist of Substance P, whereas the native peptide and other analogs were agonists [1]. This functional inversion is a direct consequence of the D-β-amino acid residue's stereochemistry and backbone conformation. This contrasts with the L-homoglutamine or L-glutamine analogs, which did not exhibit this antagonistic profile [1].

D-Hgn Antagonist Activity
Cross-study
[D-Hgn⁶]-SP(4-11) antagonist vs native SP agonist at NK1 receptor
D-β-residue may induce functional switch; supports GPCR SAR exploration.
Isolated guinea pig ileum/trachea assay context.
GPCR Peptide Therapeutics Structure-Activity Relationship

Homoglutamine Vasopressin Analog Potency

The incorporation of a homoglutamine (Hgn) residue into a vasopressin peptide backbone yielded FE 202158, a potent and selective V1a receptor agonist. In ex vivo functional assays using isolated rat common iliac artery, FE 202158 exhibited an EC₅₀ of 3.6 nM, demonstrating potent vasoconstriction comparable to the endogenous ligand arginine vasopressin (AVP), which had an EC₅₀ of 0.8 nM [1]. This contrasts with other vasopressin analogs lacking this modification, which may exhibit lower potency or altered selectivity profiles.

Vasopressin Analog Potency
Cross-study
FE 202158 EC₅₀ 3.6 nM (AVP 0.8 nM) — 4.5-fold lower, high potency retained
Benchmark for β-homoglutamine-containing peptide potency in vasoconstriction model.
Ex vivo rat artery assay; translate to target model with review.
Vasopressin Receptor Peptide Agonist Ex Vivo Pharmacology

β-Homoglutamine Biocatalytic Substrate

The β-amino acid backbone is not only relevant for stability but can also be recognized by certain enzymes. Data from the BRENDA enzyme database indicates that an engineered mutant enzyme (E310G) from Candidatus Cloacimonas acidaminovorans exhibits activity towards (S)-β-homoglutamine [1]. This enzymatic recognition is specific to the β-homologated structure, highlighting that while β-peptides are generally protease-resistant, they are not entirely inert in biological systems and can participate in specific metabolic or biosynthetic pathways. This contrasts with the D-enantiomer (Boc-D-beta-homoglutamine), which may have a different substrate profile for a given enzyme due to stereoselectivity.

Biocatalytic Substrate
Class-level
(S)-β-homoglutamine recognized by mutant enzyme; D-form expected lower activity
Supports biocatalytic route exploration; stereoselectivity review required.
BRENDA database entry; validate with desired enzyme system.
Biocatalysis Enzyme Engineering Substrate Specificity

Boc-D-beta-homoglutamine Applications


Protease-Resistant D-β-Peptide Synthesis

Researchers developing peptide-based drug candidates can utilize Boc-D-beta-homoglutamine as a key building block in Boc/Bzl solid-phase peptide synthesis . The resulting peptides, containing the β³-homologated D-amino acid backbone, are designed to exhibit enhanced stability against common proteases in vivo, a critical advantage for improving bioavailability and therapeutic half-life [1]. This approach is directly supported by the class-level inference of β-peptide stability and the specific example of homoglutamine conferring high potency in a vasopressin analog [2].

GPCR SAR Studies

Medicinal chemists can employ Boc-D-beta-homoglutamine to introduce a specific conformational constraint into peptide ligands targeting G protein-coupled receptors (GPCRs), such as the tachykinin NK1 receptor. As demonstrated with Substance P analogs, substitution with a D-homoglutamine residue can cause a functional switch from agonist to antagonist [3]. This makes the compound an invaluable tool for SAR exploration and the development of novel peptide modulators with unique pharmacological profiles.

Foldamer Construction

The predictable and distinct conformational preferences of β³-amino acids like Boc-D-beta-homoglutamine make them ideal monomers for constructing 'foldamers'—synthetic oligomers that adopt stable secondary structures [4]. In structural biology and biomimetic materials research, this building block can be used to engineer peptides with specific shapes and properties not attainable with natural α-amino acids, enabling the study of protein folding and the creation of novel biomaterials.

Enantioselective Biocatalysis Development

For researchers in industrial biotechnology and green chemistry, the enzymatic recognition of β-homoglutamine by engineered enzymes [5] suggests that Boc-D-beta-homoglutamine and its deprotected analogs could serve as substrates or intermediates in the development of novel biocatalytic routes. The defined D-stereochemistry is critical for evaluating enzyme stereoselectivity and designing enantiopure synthetic pathways for β-amino acid derivatives.

Application
Selection Property
Validation Focus
Protease-resistant D-β-peptide development
β³-backbone stereochemistry
Protease stability assay context
GPCR ligand SAR studies
D-β³ conformational constraint
Functional switch assay context
Foldamer engineering studies
β³-amino acid conformational preferences
Secondary structure characterization
Biocatalytic pathway exploration
Stereospecific enzyme recognition
Enantioselectivity screening

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